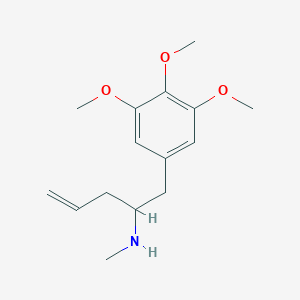
Trimoxamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimoxamine is a compound known for its antihypertensive properties. It is commonly used in the treatment of high blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimoxamine hydrochloride involves several steps. One common method includes the reaction of benzeneethanamine with various reagents to form the desired product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound hydrochloride is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves strict quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Trimoxamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce different oxides of this compound, while reduction may yield various reduced forms of the compound .
Scientific Research Applications
Trimoxamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is studied for its effects on biological systems, particularly its antihypertensive properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of trimoxamine involves its interaction with specific molecular targets in the body. It primarily acts on the cardiovascular system to lower blood pressure. The compound works by blocking certain receptors, leading to the relaxation of blood vessels and a subsequent decrease in blood pressure .
Comparison with Similar Compounds
Trimoxamine is unique in its specific molecular structure and mechanism of action. Similar compounds include other antihypertensive agents such as:
These compounds also act on the cardiovascular system but may have different molecular targets and pathways. This compound’s unique structure allows it to interact with specific receptors, making it a valuable addition to the range of antihypertensive medications .
Biological Activity
Trimoxamine, specifically in its hydrochloride form, is a pharmaceutical compound primarily recognized for its antihypertensive properties. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
This compound functions primarily as an antihypertensive agent , which means it helps lower blood pressure. Its mechanism involves the inhibition of vasoconstriction, leading to the relaxation of blood vessels. This results in decreased peripheral resistance and subsequently lowers blood pressure levels. The compound achieves this by modulating various biological pathways that influence vascular tone and fluid balance .
Therapeutic Applications
The primary therapeutic application of this compound is in the management of hypertension. It has been noted for its effectiveness in treating conditions associated with elevated blood pressure, thus reducing the risk of cardiovascular events such as stroke and heart attack. Additionally, it may have potential applications in other areas due to its biological activity.
Pharmacological Studies
Several studies have investigated the pharmacological profile of this compound. For instance:
- Antihypertensive Effects : Clinical trials have demonstrated that this compound effectively reduces systolic and diastolic blood pressure in hypertensive patients. One study reported significant reductions in blood pressure after administration, highlighting its role as a reliable treatment option for hypertension .
- Safety Profile : The safety and tolerability of this compound have been evaluated in various populations. Adverse effects are generally mild and may include dizziness or gastrointestinal disturbances, which are common with many antihypertensive medications .
Case Studies
A notable case study involved a cohort of patients with resistant hypertension who were treated with this compound. The results indicated a marked improvement in blood pressure control compared to baseline measurements, suggesting that this compound may be beneficial for patients who do not respond adequately to standard antihypertensive therapies.
Data Table: Summary of Biological Activities
Properties
CAS No. |
15686-23-4 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine |
InChI |
InChI=1S/C15H23NO3/c1-6-7-12(16-2)8-11-9-13(17-3)15(19-5)14(10-11)18-4/h6,9-10,12,16H,1,7-8H2,2-5H3 |
InChI Key |
BNRACCFKZQGPAB-UHFFFAOYSA-N |
SMILES |
CNC(CC=C)CC1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CNC(CC=C)CC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















